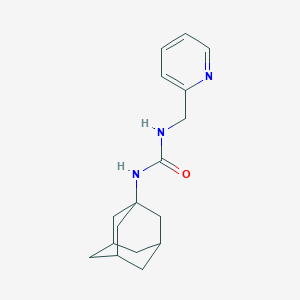![molecular formula C18H22N2O4S B300244 N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, also known as BEMA, is a small molecule that has been extensively studied for its potential therapeutic applications. BEMA belongs to the class of N-arylamides and is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDACs have been shown to be dysregulated in various diseases. By inhibiting HDACs, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide increases histone acetylation, leading to changes in gene expression that can result in anti-cancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has also been shown to increase histone acetylation and enhance memory and learning in animal models of neurodegenerative diseases. Additionally, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to reduce inflammation and protect against tissue damage in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide in lab experiments is its potency and specificity for HDAC inhibition. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to be a potent HDAC inhibitor and has been used in various in vitro and in vivo studies. However, one of the limitations of using N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide research. One potential direction is the development of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide-based therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is the development of new HDAC inhibitors based on the structure of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, which could lead to the discovery of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanism of action of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide and its effects on gene expression and epigenetic regulation.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide involves a multistep process that includes the reaction of 4-methoxyaniline with ethyl chloroformate to form N-(4-methoxyphenyl) ethyl carbamate. This intermediate is then reacted with sodium ethoxide to form N-(4-methoxyphenyl) ethyl carbamate ethyl sulfonate. The final step involves the reaction of N-(4-methoxyphenyl) ethyl carbamate ethyl sulfonate with benzylamine to form N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide.
Applications De Recherche Scientifique
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Nom du produit |
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide |
|---|---|
Formule moléculaire |
C18H22N2O4S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-benzyl-2-(N-ethylsulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-3-25(22,23)20(16-9-11-17(24-2)12-10-16)14-18(21)19-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
Clé InChI |
IACRYYBXRHPUBV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC |
SMILES canonique |
CCS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)
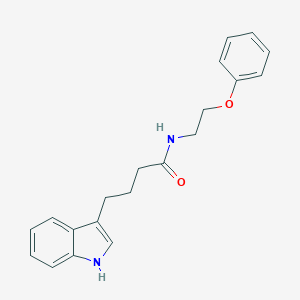
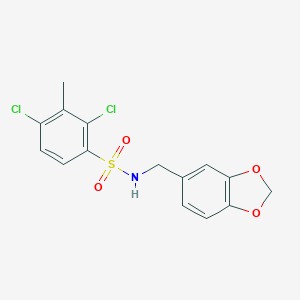
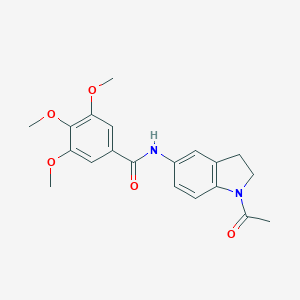
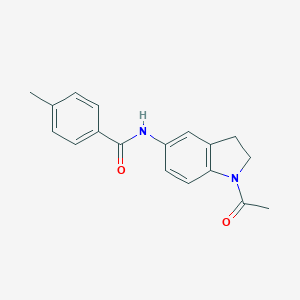
![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)
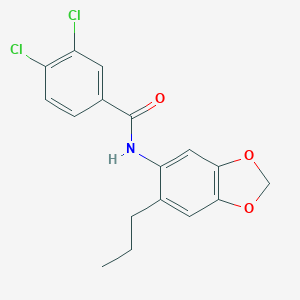
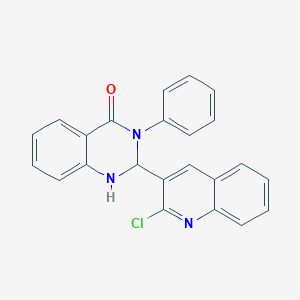
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)
